molecular formula C10H11NO4 B1296782 2-(4-Nitrophenyl)-1,3-dioxane CAS No. 833-64-7

2-(4-Nitrophenyl)-1,3-dioxane

Cat. No.: B1296782
CAS No.: 833-64-7
M. Wt: 209.2 g/mol
InChI Key: BNIKCZNNRBDPAY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-Nitrophenyl)-1,3-dioxane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetalization process, forming the dioxane ring. The general reaction conditions include:

    Reactants: 4-nitrobenzaldehyde and ethylene glycol

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Often performed in an organic solvent like toluene

    Temperature: Reflux conditions are typically employed to drive the reaction to completion

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in packed-bed reactors can also be employed to facilitate the reaction under controlled conditions, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-(4-Nitrophenyl)-1,3-dioxane can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like sodium borohydride.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the dioxane ring can be oxidized under strong oxidative conditions, leading to ring-opening reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

    Reduction: 2-(4-Aminophenyl)-1,3-dioxane

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Ring-opened products with carboxylic acid or aldehyde functionalities

Scientific Research Applications

Chemistry:

2-(4-Nitrophenyl)-1,3-dioxane is used as a building block in organic synthesis. Its nitrophenyl group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine:

The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, 2-(4-Aminophenyl)-1,3-dioxane, can be further modified to create bioactive molecules with potential therapeutic properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxane and its derivatives depends on the specific chemical reactions they undergo. For instance, in reduction reactions, the nitro group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are primarily dictated by the functional groups present in the compound and their interactions with other molecules.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.

    4-Nitrophenyl-1,3-dioxane: A positional isomer with the nitro group in a different position on the phenyl ring.

    2-(4-Nitrophenyl)-1,4-dioxane: Similar structure but with a 1,4-dioxane ring instead of a 1,3-dioxane ring.

Uniqueness:

2-(4-Nitrophenyl)-1,3-dioxane is unique due to its specific ring structure and the position of the nitro group. This configuration imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKCZNNRBDPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341340
Record name 1,3-Dioxane, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-64-7
Record name 1,3-Dioxane, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. By determining the precise arrangement of atoms within the crystal lattice of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane [], researchers can gain a deeper understanding of its:

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